

An In-depth Technical Guide to (R)- α -Methoxy- α -trifluoromethylphenylacetic Acid ((R)-MTPA)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid

Cat. No.: B1273004

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(R)- α -Methoxy- α -trifluoromethylphenylacetic acid, commonly known as (R)-MTPA or Mosher's acid, is a cornerstone chiral derivatizing agent in modern stereochemistry.^[1] Its application is pivotal in the determination of enantiomeric purity and the assignment of absolute configuration for a wide range of chiral molecules, particularly alcohols and amines. This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-MTPA, detailed experimental protocols for its use, and the theoretical underpinnings of its application in NMR spectroscopy.

Core Properties of (R)-MTPA

(R)-MTPA is a non-racemizable chiral carboxylic acid valued for its ability to form diastereomeric esters or amides with chiral substrates. These diastereomers exhibit distinct NMR spectral properties, which form the basis of Mosher's method for stereochemical analysis.^[1]

Physical and Chemical Properties

The physical and chemical properties of (R)-MTPA and its highly reactive acyl chloride derivative, (R)-MTPA-Cl, are summarized in the tables below. The acyl chloride is often preferred for derivatization reactions due to its enhanced reactivity.^[1]

Table 1: Physical Properties of (R)-MTPA and (R)-MTPA-Cl

Property	(R)-(+)-MTPA	(R)-(-)-MTPA-Cl
Appearance	White crystalline solid	Colorless to pale yellow liquid
Molecular Formula	$C_{10}H_9F_3O_3$ ^[2]	$C_{10}H_8ClF_3O_2$
Molecular Weight	234.17 g/mol ^[2]	252.62 g/mol
Melting Point	46-49 °C ^[3]	Not applicable
Boiling Point	105-107 °C at 1 mmHg ^[3]	213-214 °C
Density	1.344 g/mL at 25 °C	1.35 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	1.473	1.469 - 1.47
Optical Rotation ([α] ²⁰ /D)	+73±1°, c = 2% in methanol	-132±2°, c = 6 in chloroform
Solubility	Soluble in methanol (50 mg/mL) ^[4]	Reacts with protic solvents

Table 2: Chemical and Safety Information for (R)-MTPA and (R)-MTPA-Cl

Property	(R)-(+)-MTPA	(R)-(-)-MTPA-Cl
CAS Number	20445-31-2 ^[1]	39637-99-5 ^[5]
Primary Application	Chiral derivatizing agent for NMR spectroscopy ^[3]	More reactive chiral derivatizing agent
Key Hazards	Irritant	Corrosive, causes severe skin burns and eye damage ^[5]
Storage Conditions	2-8°C, hygroscopic ^[4]	-20°C, moisture and heat sensitive, store under inert gas ^[5]

Spectral Data

While detailed graphical spectra for (R)-MTPA are not readily available in public databases, product specifications confirm its identity via FTIR. The mass spectrum of its derivative, (R)-MTPA-Cl, is available and provides insight into its fragmentation patterns.

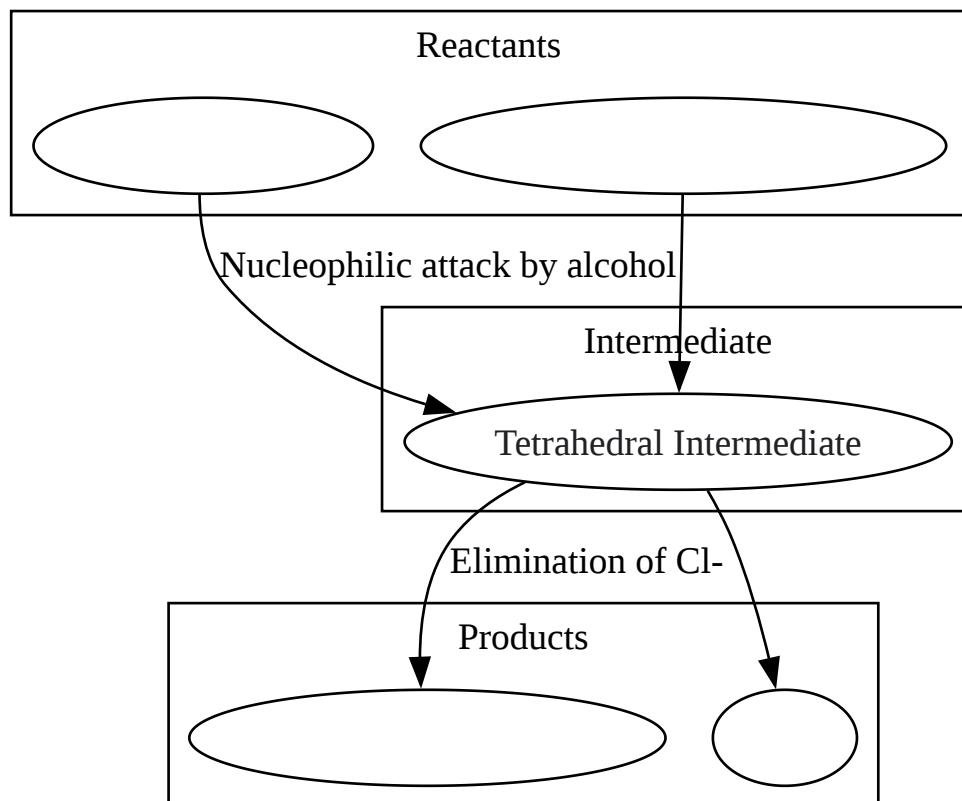
- Infrared (IR) Spectroscopy: Conforms to standard spectra, indicating the presence of characteristic functional groups such as the carboxylic acid O-H and C=O stretches, C-F bonds of the trifluoromethyl group, and aromatic C-H and C=C bonds.
- Mass Spectrometry (MS): The GC-MS data for (R)-MTPA-Cl shows a molecular weight of 252.62 g/mol .[\[6\]](#)

Experimental Protocols: Mosher's Method for Determining Absolute Configuration

The most prominent application of (R)-MTPA is in Mosher's method, an NMR-based technique to elucidate the absolute stereochemistry of chiral alcohols and amines. The protocol involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with both (R)- and (S)-MTPA. The differing spatial arrangements of the phenyl and trifluoromethyl groups in the resulting diastereomers lead to distinct chemical shifts in the ¹H NMR spectra of nearby protons.

Detailed Methodology for Mosher's Ester Analysis

The following protocol outlines the key steps for determining the absolute configuration of a chiral secondary alcohol:


- Preparation of (R)-MTPA and (S)-MTPA Esters (Two separate reactions):
 - To a solution of the chiral alcohol (1.0 equivalent) in a suitable solvent (e.g., pyridine or CH₂Cl₂ with a catalytic amount of DMAP), add (R)-(-)-MTPA chloride (1.2 equivalents).
 - In a separate flask, repeat the procedure using (S)-(+)-MTPA chloride (1.2 equivalents).
- Reaction Monitoring:
 - Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the

starting alcohol is fully consumed.

- Work-up:
 - Quench each reaction with water or a saturated aqueous solution of NH₄Cl.
 - Extract the product with an organic solvent such as ethyl acetate.
 - Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and brine.
 - Dry the organic layer over an anhydrous salt like Na₂SO₄ and concentrate it under reduced pressure.
- Purification:
 - Purify each diastereomeric ester separately using column chromatography on silica gel or preparative TLC to remove any excess reagents and byproducts.
- NMR Analysis:
 - Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester in the same deuterated solvent (e.g., CDCl₃).
 - Carefully assign the proton signals for both diastereomers.
 - Calculate the chemical shift difference ($\Delta\delta$) for each assigned proton using the formula: $\Delta\delta = \delta S - \delta R$, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.
- Configuration Assignment:
 - Analyze the sign of the calculated $\Delta\delta$ values. Protons with positive $\Delta\delta$ values are located on one side of the MTPA plane in the Mosher model, while those with negative $\Delta\delta$ values are on the opposite side. This distribution allows for the assignment of the absolute configuration of the chiral center.

Visualizations

Reaction Mechanism of (R)-MTPA-Cl with a Chiral Alcohol^{``dot}

[Click to download full resolution via product page](#)

Caption: Workflow for determining absolute configuration using Mosher's method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mosher's acid - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]

- 3. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid | 20445-31-2 [chemicalbook.com]
- 4. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid Analytical Chemistry Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. (R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride | 39637-99-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. (-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride | C10H8ClF3O2 | CID 3080792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)- α -Methoxy- α -trifluoromethylphenylacetic Acid ((R)-MTPA)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273004#physical-and-chemical-properties-of-r-mtpa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com